In Vivo Anti-Inflammatory Potency: 24-Hour Superiority Over Indomethacin
In a PMA-induced mouse ear edema model, topically applied fucoside B demonstrated significantly greater and more sustained anti-inflammatory efficacy than the clinical NSAID indomethacin. While both compounds showed comparable activity at a 3.3-hour time point, fucoside B maintained superior efficacy over a 24-hour period [1]. This demonstrates a prolonged duration of action that is not replicated by this standard-of-care comparator.
| Evidence Dimension | Topical anti-inflammatory efficacy and duration of action (in vivo) |
|---|---|
| Target Compound Data | Significantly more efficacious than indomethacin over 24 hr; comparable at 3.3 hr |
| Comparator Or Baseline | Indomethacin |
| Quantified Difference | Superior efficacy at 24 hr post-application |
| Conditions | PMA-induced mouse ear edema model; topical application |
Why This Matters
For projects requiring sustained local anti-inflammatory effects, this prolonged in vivo activity profile offers a clear advantage over the shorter-acting indomethacin, making it a more suitable candidate for long-duration disease models.
- [1] Jacobson, P. B.; Jacobs, R. S. Fuscoside: an anti-inflammatory marine natural product which selectively inhibits 5-lipoxygenase. Part I: Physiological and biochemical studies in murine inflammatory models. J. Pharmacol. Exp. Ther. 1992, 262 (2), 866-873. View Source
